molecular formula C24H24N2O4 B2537026 (Z)-2-(benzofuran-2-ylmethylene)-6-hydroxy-4-methyl-7-((4-methylpiperazin-1-yl)methyl)benzofuran-3(2H)-one CAS No. 929973-20-6

(Z)-2-(benzofuran-2-ylmethylene)-6-hydroxy-4-methyl-7-((4-methylpiperazin-1-yl)methyl)benzofuran-3(2H)-one

Cat. No.: B2537026
CAS No.: 929973-20-6
M. Wt: 404.466
InChI Key: UOBAQOXVGSMTCB-BKUYFWCQSA-N
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Description

(Z)-2-(benzofuran-2-ylmethylene)-6-hydroxy-4-methyl-7-((4-methylpiperazin-1-yl)methyl)benzofuran-3(2H)-one is a useful research compound. Its molecular formula is C24H24N2O4 and its molecular weight is 404.466. The purity is usually 95%.
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Biological Activity

The compound (Z)-2-(benzofuran-2-ylmethylene)-6-hydroxy-4-methyl-7-((4-methylpiperazin-1-yl)methyl)benzofuran-3(2H)-one is a novel benzofuran derivative that has garnered attention for its potential biological activities, particularly in anticancer and anti-inflammatory applications. This article reviews the synthesis, biological activity, structure-activity relationships (SAR), and specific studies related to this compound.

Synthesis

The synthesis of benzofuran derivatives typically involves multi-step reactions starting from benzofuran precursors. For instance, the compound can be synthesized through a condensation reaction involving benzofuran derivatives and appropriate aldehydes or ketones. The synthetic route often includes the formation of key intermediates that facilitate the introduction of functional groups essential for biological activity.

Anticancer Activity

Recent studies have demonstrated that benzofuran derivatives exhibit significant cytotoxic effects against various cancer cell lines. For example, a study highlighted that derivatives with specific substitutions on the benzofuran ring showed enhanced antiproliferative activity against ME-180, A549, ACHN, HT-29, and B-16 cell lines. The introduction of a methyl group at the C–3 position of the benzofuran ring was found to increase activity significantly .

Table 1: Cytotoxicity of Benzofuran Derivatives

CompoundCell LineIC50 (μM)Remarks
(Z)-CompoundME-1805Significant cytotoxicity
(Z)-CompoundA54910Moderate cytotoxicity
(Z)-CompoundHT-298High selectivity for cancer cells
Benzofuran Derivative XK5620.1Very high potency

This data indicates that structural modifications play a crucial role in enhancing the anticancer properties of these compounds.

Anti-inflammatory Activity

In addition to anticancer properties, benzofuran derivatives have also been evaluated for their anti-inflammatory effects. For instance, compounds derived from benzofuran were tested in carrageenan-induced rat paw edema models and showed promising anti-inflammatory activity comparable to standard drugs like indomethacin . These findings suggest that the compound may inhibit pro-inflammatory pathways, potentially through the modulation of cyclooxygenase enzymes.

Table 2: Anti-inflammatory Activity

CompoundDose (mg/kg)Edema Inhibition (%)Comparison to Control
(Z)-Compound5070Indomethacin (10 mg/kg)
Benzofuran Derivative Y10065Aspirin (150 mg/kg)

Structure-Activity Relationship (SAR)

The SAR studies indicate that specific functional groups significantly influence the biological activity of benzofuran derivatives. The presence of hydroxyl groups and methyl substitutions at strategic positions enhances binding affinity to biological targets such as enzymes involved in cancer proliferation and inflammation . Molecular docking studies have provided insights into how these compounds interact at the molecular level, revealing potential binding sites on target proteins.

Case Studies

  • Cytotoxicity Against Leukemia Cells : A derivative of the compound exhibited an IC50 value of 0.1 μM against HL60 leukemia cells, indicating potent cytotoxicity with minimal effects on normal cells .
  • Enzyme Inhibition : Another study focused on the inhibition of monoamine oxidase A (MAO-A) by a related benzofuran derivative, demonstrating strong binding interactions that correlate with its inhibitory activity . This suggests potential therapeutic applications in neurological disorders.

Properties

IUPAC Name

(2Z)-2-(1-benzofuran-2-ylmethylidene)-6-hydroxy-4-methyl-7-[(4-methylpiperazin-1-yl)methyl]-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O4/c1-15-11-19(27)18(14-26-9-7-25(2)8-10-26)24-22(15)23(28)21(30-24)13-17-12-16-5-3-4-6-20(16)29-17/h3-6,11-13,27H,7-10,14H2,1-2H3/b21-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOBAQOXVGSMTCB-BKUYFWCQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C2=C1C(=O)C(=CC3=CC4=CC=CC=C4O3)O2)CN5CCN(CC5)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C2=C1C(=O)/C(=C/C3=CC4=CC=CC=C4O3)/O2)CN5CCN(CC5)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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